molecular formula C13H12BrN B14024384 5-Bromo-2-(2,3-dimethylphenyl)pyridine

5-Bromo-2-(2,3-dimethylphenyl)pyridine

Cat. No.: B14024384
M. Wt: 262.14 g/mol
InChI Key: UQYJLGZGDOIXPS-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in chemistry. The pyridine ring is a common structural motif in many natural products, pharmaceuticals, and agrochemicals. Its presence can significantly influence the biological activity, solubility, and metabolic stability of a molecule. Functionalized pyridines are key intermediates in the synthesis of a vast number of compounds with diverse applications.

The introduction of a halogen, such as bromine, onto the pyridine ring provides a versatile handle for synthetic chemists. Halogenated pyridines are crucial precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This has made them indispensable in the construction of complex molecular architectures.

Furthermore, the presence of an aryl group, as in 2-arylpyridines, creates a biaryl system. Biaryl units are prevalent in many biologically active compounds and advanced materials. The specific substitution pattern and the nature of the aryl group can fine-tune the electronic and steric properties of the molecule, which is critical for its intended application. Therefore, a compound like 5-Bromo-2-(2,3-dimethylphenyl)pyridine, which combines a reactive bromine atom with a sterically demanding biaryl moiety, is of considerable interest for the synthesis of novel and potentially useful molecules.

Historical Overview of Related Halogenated Pyridine Derivatives in Organic Synthesis

The synthesis and use of halogenated pyridine derivatives have a long history in organic chemistry. Early methods for the preparation of bromopyridines often involved direct bromination of pyridine, which typically required harsh conditions and could lead to a mixture of products. A significant advancement in the synthesis of specific isomers, such as 2-bromopyridine (B144113), was the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction with a bromide source. For instance, the synthesis of 2-bromopyridine from 2-aminopyridine (B139424) via diazotization and subsequent bromination was a well-established method by the mid-20th century. wikipedia.orggoogle.com

Historically, these halogenated pyridines were primarily used as intermediates in nucleophilic substitution reactions. The reactivity of the halogen atom depends on its position on the pyridine ring, with halogens at the 2- and 4-positions being more susceptible to nucleophilic attack. Early applications included the synthesis of various substituted pyridines by reacting bromopyridines with nucleophiles like amines, alkoxides, and thiols. For example, 2-bromopyridine was used in the synthesis of compounds like pipradrol. wikipedia.org It also served as a precursor for the preparation of the valuable reagent 2-lithiopyridine through reaction with butyllithium. chempanda.com

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically expanded the utility of halogenated pyridines. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, provided efficient and versatile methods for forming new bonds at the halogenated position, revolutionizing the synthesis of complex pyridine-containing molecules. chempanda.com

Current Research Landscape and Emerging Areas concerning this compound

The current research landscape for compounds like this compound is heavily influenced by the continuous development of more efficient and selective synthetic methodologies, particularly in the realm of cross-coupling reactions. The Suzuki-Miyaura reaction remains a cornerstone for the synthesis of 2-arylpyridines and other biaryl compounds, with ongoing research focused on developing new catalysts and reaction conditions to improve yields, functional group tolerance, and to enable the coupling of sterically hindered substrates. nih.govresearchgate.net The synthesis of sterically crowded biaryls, such as the one present in the target molecule, can be challenging and is an active area of research. organic-chemistry.org

In medicinal chemistry, biaryl pyridine scaffolds are of significant interest. They are found in a number of potent and selective inhibitors of various enzymes, such as kinases. For example, pyridyl biaryl derivatives have been designed and synthesized as potential RSK kinase inhibitors for the treatment of breast cancer. nih.gov The ability to readily modify the 5-position of a 2-arylpyridine via its bromo-derivative allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

In the field of materials science, 2-arylpyridines are being investigated for their potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). researchgate.netmdpi.comnih.gov The electronic properties of these molecules can be tuned by altering the substituents on both the pyridine and the aryl rings. The development of new 2-arylpyridine derivatives contributes to the growing library of materials available for the fabrication of more efficient and stable electronic devices.

Research Area Key Applications and Focus Relevant Synthetic Methods
Medicinal Chemistry Synthesis of enzyme inhibitors (e.g., kinase inhibitors), exploration of structure-activity relationships. nih.govacs.orgSuzuki-Miyaura coupling, Buchwald-Hartwig amination.
Materials Science Development of new materials for organic electronics, such as OLEDs. researchgate.netmdpi.comCross-coupling reactions to synthesize conjugated systems.
Organic Synthesis Development of novel and efficient synthetic methodologies for constructing complex molecules, especially those with sterically hindered biaryl linkages. nih.govorganic-chemistry.orgPalladium-catalyzed cross-coupling reactions, direct arylation.

Scope and Objectives of Research on this compound

The primary scope of research on this compound is its utilization as a versatile synthetic intermediate. The main objectives for investigating this compound can be summarized as follows:

To serve as a building block for the synthesis of novel, complex molecules: The bromine atom at the 5-position is a key functional group that allows for the introduction of a wide array of substituents through cross-coupling reactions. This enables the synthesis of a diverse range of derivatives with potentially interesting biological or material properties.

To explore the impact of the sterically hindered 2,3-dimethylphenyl group: The presence of this bulky substituent is expected to influence the conformation and electronic properties of the resulting molecules. Research would aim to understand how this steric hindrance affects biological activity in medicinal chemistry applications or the photophysical properties in materials science.

To develop new lead compounds in drug discovery: By using this compound as a starting material, medicinal chemists can synthesize libraries of novel compounds to be screened for activity against various biological targets. The biaryl pyridine scaffold is a known pharmacophore, and modifications at the 5-position can lead to the discovery of new drug candidates. nih.gov

To create new materials for organic electronics: The synthesis of new conjugated molecules derived from this bromo-pyridine could lead to materials with tailored electronic and optical properties suitable for use in devices like OLEDs. mdpi.com

In essence, this compound is a platform molecule that opens the door to a wide range of new chemical entities with potential applications in various fields of scientific research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

5-bromo-2-(2,3-dimethylphenyl)pyridine

InChI

InChI=1S/C13H12BrN/c1-9-4-3-5-12(10(9)2)13-7-6-11(14)8-15-13/h3-8H,1-2H3

InChI Key

UQYJLGZGDOIXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=C(C=C2)Br)C

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 2,3 Dimethylphenyl Pyridine

Direct Halogenation Approaches for Pyridine (B92270) Ring Systems

The introduction of a bromine atom onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. However, the electron-deficient nature of the pyridine ring presents unique challenges compared to the halogenation of carbocyclic aromatic compounds.

Pyridine exhibits significantly lower reactivity towards electrophilic aromatic substitution (SEAr) than benzene (B151609). The nitrogen atom's inductive electron-withdrawing effect and its ability to be protonated or coordinate to Lewis acids under reaction conditions deactivates the ring system towards electrophiles. Consequently, the bromination of unsubstituted pyridine requires harsh conditions, such as high temperatures (e.g., >300 °C) with bromine (Br₂), often in the presence of oleum, to proceed.

To circumvent these aggressive conditions, modern synthetic methods often employ alternative brominating agents and strategies. N-halosuccinimides, particularly N-bromosuccinimide (NBS), are widely used for the bromination of aromatic and heterocyclic compounds under milder conditions. For activated pyridine systems, such as those bearing electron-donating groups (e.g., amino, hydroxy, or methoxy (B1213986) groups), bromination with NBS can proceed regioselectively in solvents like acetonitrile (B52724) or carbon tetrachloride. The synthesis of 5-Bromo-2-(2,3-dimethylphenyl)pyridine via this route would hypothetically start with 2-(2,3-dimethylphenyl)pyridine, followed by direct bromination. The existing aryl substituent at the 2-position influences the regiochemical outcome of this electrophilic substitution.

Control over the position of bromination is paramount in the synthesis of specifically substituted pyridines. In electrophilic substitution, the pyridine nitrogen deactivates the ortho (2,6) and para (4) positions most strongly, directing incoming electrophiles primarily to the meta (3,5) positions. Therefore, the direct bromination of 2-substituted pyridines is expected to yield a mixture of 3-bromo and 5-bromo isomers.

The regioselectivity is governed by the electronic and steric properties of both the substituent on the pyridine ring and the brominating agent. For a substrate like 2-(2,3-dimethylphenyl)pyridine, the 2-aryl group is a weakly activating, ortho-, para-directing substituent. Its directing influence on the pyridine ring would favor substitution at the 3- and 5-positions. The precise ratio of these isomers can be influenced by reaction conditions. For instance, studies on activated pyridines have shown that the choice of solvent can significantly alter the product distribution. In some cases, directing groups can be installed to achieve high regioselectivity for a specific position, followed by their subsequent removal. Achieving selective 5-bromination often relies on a combination of the inherent electronic bias of the substituted pyridine and careful optimization of reaction parameters.

Substrate TypeBrominating AgentConditionsMajor Product(s)Ref
Activated Pyridines (e.g., aminopyridines)NBSAcetonitrile, rtMonobrominated derivatives
Fused Pyridine N-Oxidesp-Ts₂O, TBABrMild conditionsC2-brominated pyridines
Deactivated ArenesTribromoisocyanuric acidTrifluoroacetic acid, rtMonobrominated arenes
2-Aminopyridine (B139424)BromineNot specified2-Amino-5-bromopyridine

Cross-Coupling Reactions Utilizing Halopyridines

An alternative and highly convergent strategy for synthesizing this compound involves the formation of the C-C bond between the two aromatic rings using transition metal-catalyzed cross-coupling reactions. This approach typically utilizes a di-functionalized pyridine, such as 2,5-dibromopyridine (B19318), as a scaffold.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl compounds. The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.

To synthesize this compound, this protocol would involve the reaction of 2,5-dibromopyridine with 2,3-dimethylphenylboronic acid. A key aspect of this reaction is regioselectivity. The C-Br bond at the 2-position of 2,5-dibromopyridine is generally more reactive towards the oxidative addition step in the palladium catalytic cycle than the C-Br bond at the 5-position. This difference in reactivity allows for a selective mono-arylation at the 2-position, leaving the 5-bromo substituent intact.

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of catalyst, ligand, base, and solvent. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands. A wide range of bases, such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), are employed to facilitate the transmetalation step.

HalopyridineBoronic AcidCatalyst / LigandBaseSolventYieldRef
5-Bromo-2-methylpyridin-3-amine (B1289001)Various Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
Aryl/Heteroaryl BromidesLithium triisopropyl 2-pyridylboronatesPd₂dba₃ / Phosphine OxideKFDioxaneGood to Excellent
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidNot specifiedNot specifiedNot specifiedNot specified

While the Suzuki coupling is prevalent, other cross-coupling reactions offer viable alternatives for the synthesis of aryl pyridines.

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides catalyzed by palladium or nickel complexes. The synthesis of the target compound via this method would involve the reaction of 2,5-dibromopyridine with a (2,3-dimethylphenyl)zinc halide. Organozinc reagents are known for their high reactivity, often allowing reactions to proceed under mild conditions, and exhibit excellent functional group tolerance.

The Stille coupling employs organotin (stannane) reagents to couple with organic halides, also catalyzed by palladium. A significant advantage of organostannanes is their stability to air and moisture. However, a major drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. The reaction would proceed by coupling 2,5-dibromopyridine with a (2,3-dimethylphenyl)trialkylstannane.

The compound this compound, once synthesized, serves as a valuable precursor for further functionalization. Specifically, the C₅-Br bond is an ideal handle for introducing nitrogen-containing functional groups via the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. The development of specialized, sterically hindered phosphine ligands (e.g., dialkylbiaryl phosphines) has been crucial to the broad applicability and high efficiency of this reaction. Thus, this compound can be coupled with a wide variety of amines, amides, or other nitrogen nucleophiles to generate a library of novel 5-amino-2-arylpyridine derivatives, which are common scaffolds in medicinal chemistry. The catalytic cycle is well-established and involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Alternative Synthetic Routes and Precursor Strategies

Beyond the more common palladium- or nickel-catalyzed cross-coupling reactions, which are a mainstay for the formation of carbon-carbon bonds in such aromatic systems, other strategies can be envisioned for the synthesis of this compound. These alternative routes may offer advantages in terms of precursor availability, cost, or the ability to introduce specific functionalities.

The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. chemtube3d.comorganic-chemistry.orgacs.orgwikipedia.org For the synthesis of this compound, a modified Hantzsch approach could theoretically be employed.

This would necessitate the use of 2,3-dimethylbenzaldehyde (B27725) as the aldehyde component. The challenge in this approach lies in the introduction of the bromine atom at the 5-position and ensuring the correct substitution pattern on the pyridine ring. This would likely involve the use of specialized β-dicarbonyl compounds or subsequent functionalization of the initially formed pyridine ring. While a powerful tool for the synthesis of certain pyridine derivatives, the direct application of the classical Hantzsch synthesis to achieve the specific substitution pattern of this compound can be complex and may require significant methodological development.

A hypothetical modified Hantzsch-type reaction is presented in the table below, illustrating the complexity of precursor design for such a targeted synthesis.

Aldehyde Componentβ-Dicarbonyl Component 1β-Dicarbonyl Component 2 / Nitrogen SourcePotential Intermediate
2,3-DimethylbenzaldehydeBrominated β-ketoesterEnamine or β-aminocrotonate derivativeSubstituted dihydropyridine

This table represents a conceptual pathway and highlights the need for specifically functionalized precursors in a modified Hantzsch synthesis for the target molecule.

Functional group interconversion on a pre-formed pyridine ring is a more direct and commonly employed strategy for the synthesis of this compound. This typically involves cross-coupling reactions where one of the substituents is introduced by forming a new carbon-carbon bond.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for the formation of aryl-aryl bonds. A plausible route for the synthesis of the target compound would involve the reaction of a dihalopyridine, such as 2,5-dibromopyridine, with 2,3-dimethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. Microwave-assisted Suzuki reactions have been shown to significantly reduce reaction times and improve yields. nih.govnih.govmdpi.commdpi.comrsc.org

Negishi Cross-Coupling: Similar to the Suzuki coupling, the Negishi reaction is another palladium- or nickel-catalyzed cross-coupling method that forms carbon-carbon bonds. In this case, an organozinc reagent is coupled with an organic halide. For the synthesis of this compound, this could involve the reaction of 5-bromo-2-chloropyridine (B1630664) with a (2,3-dimethylphenyl)zinc chloride reagent. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl or aryl halides has also been reported as an effective method. nih.govnih.gov

The table below outlines a comparative overview of these two primary functional group interconversion strategies.

Reaction NamePyridine PrecursorArylating AgentCatalyst SystemTypical Conditions
Suzuki-Miyaura Coupling2,5-Dibromopyridine2,3-Dimethylphenylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂, etc.Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/Water, Toluene)
Negishi Coupling5-Bromo-2-chloropyridine(2,3-Dimethylphenyl)zinc chloridePd(PPh₃)₄, Ni(dppf)Cl₂, etc.Anhydrous solvent (e.g., THF, DMF)

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrasayanjournal.co.inmdpi.com In the context of synthesizing this compound, several green chemistry approaches can be considered to improve the environmental footprint of the synthesis.

While challenging, the development of catalyst-free and solvent-free reactions is a primary goal of green chemistry. For pyridine synthesis, some progress has been made in developing solvent-free methods, often utilizing microwave irradiation or mechanochemical grinding (ball milling) to promote the reaction. rasayanjournal.co.in These techniques can lead to shorter reaction times, higher yields, and a significant reduction in waste.

Direct arylation of pyridines without the use of a transition metal catalyst has also been reported, offering a potentially greener alternative to traditional cross-coupling reactions. rsc.orgdntb.gov.ua These methods often involve the activation of C-H bonds and can be promoted by strong bases or photochemical conditions. The application of such methods to the specific synthesis of this compound would require dedicated research to optimize reaction conditions and ensure regioselectivity.

The design and use of sustainable reagents is another key aspect of green chemistry. This can involve the use of biomass-derived starting materials or reagents that are less toxic and more environmentally benign. For pyridine synthesis, there is growing interest in utilizing platform molecules derived from lignocellulosic biomass, such as furans. google.com These can be converted into pyridine derivatives through various chemical transformations, offering a renewable-based alternative to petrochemical feedstocks. The development of synthetic routes to this compound from such sustainable precursors is an area of ongoing research.

The use of greener solvents, such as water or bio-based solvents, in conjunction with catalytic systems that can operate under these conditions, is also a critical area of development. Microwave-assisted synthesis in aqueous media has been shown to be effective for Suzuki couplings, providing a more sustainable approach to the synthesis of 2-arylpyridines. nih.gov

Green Chemistry ApproachDescriptionPotential Application to Target Synthesis
Catalyst-Free Synthesis Reactions that proceed without the need for a metal or other catalyst, often under thermal or photochemical conditions.Direct C-H arylation of 5-bromopyridine with 2,3-dimethylbenzene.
Solvent-Free Synthesis Reactions conducted in the absence of a solvent, often using grinding (mechanochemistry) or microwave irradiation.Solid-state reaction of precursors for ring-formation or cross-coupling.
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions, often leading to shorter reaction times and higher yields.Microwave-assisted Suzuki or Negishi coupling for the final C-C bond formation. nih.govnih.govmdpi.commdpi.comrsc.org
Sustainable Reagents Utilization of renewable feedstocks, such as biomass-derived platform molecules.Development of a synthetic pathway starting from furan (B31954) derivatives. google.com

Reactivity and Reaction Mechanisms of 5 Bromo 2 2,3 Dimethylphenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a key reaction class for halo-substituted aromatic systems. However, its efficiency is highly dependent on the electronic properties of the ring and the position of the leaving group relative to activating groups.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. uomustansiriyah.edu.iqpressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com The aromaticity of the ring is temporarily broken in this step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

A critical factor in SNAr reactions is the nature of the leaving group, which often follows a trend known as the "element effect". nih.gov Unlike in SN1 or SN2 reactions, where iodide is the best leaving group, in SNAr reactions the order is often F > Cl ≈ Br > I. nih.govnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon center more electrophilic. youtube.com

The nitrogen atom in the pyridine (B92270) ring has a profound influence on its reactivity towards nucleophiles. Due to its high electronegativity, the nitrogen atom exerts a strong electron-withdrawing inductive effect, making the entire pyridine ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene (B151609). pearson.com

Furthermore, the nitrogen atom can stabilize the anionic Meisenheimer intermediate through resonance, particularly when the nucleophilic attack occurs at the C-2 (ortho) or C-4 (para) positions. stackexchange.comstackexchange.com In these cases, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization and lowers the activation energy for the reaction. stackexchange.comstackexchange.com

For 5-Bromo-2-(2,3-dimethylphenyl)pyridine, the bromine atom is at the C-5 position (meta to the nitrogen). The nitrogen atom cannot directly delocalize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-5. Consequently, the C-5 position is not as activated towards SNAr as the C-2 or C-4 positions, and such substitution reactions would likely require more forcing conditions. In some cases, reactions at less activated positions may proceed through alternative mechanisms, such as the SRN1 (radical nucleophilic aromatic substitution) mechanism. reddit.com

Transition Metal-Catalyzed Transformations

The presence of the C-Br bond and the 2-arylpyridine scaffold makes this compound an excellent substrate for a variety of powerful transition metal-catalyzed reactions, which are fundamental to modern synthetic organic chemistry. nih.govmdpi.com

Transition metal catalysts, particularly those based on palladium, are highly effective at activating the carbon-bromine bond for the formation of new carbon-carbon bonds. mdpi.com This process is central to several name reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester. nih.gov The reaction requires a base, such as K3PO4 or K2CO3, to facilitate the transmetalation step. nih.govresearchgate.net It is widely used for synthesizing biaryl compounds and tolerates a broad range of functional groups. mdpi.com

Table 1. Representative Conditions for Suzuki Coupling of Bromopyridines
Aryl Bromide SubstrateCoupling PartnerCatalystBaseSolventYieldReference
5-Bromo-2-methylpyridin-3-amine (B1289001)Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2OGood nih.gov
p-BromoacetophenoneArylboronic acidsPyridine-based Pd(II)-complexKOHWaterGood-Excellent nih.gov
3,4,5-tribromo-2,6-dimethylpyridineo-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2OQuantitative beilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides. wikipedia.orgorganic-chemistry.org It is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and broad scope, allowing for the coupling of sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org This method is particularly effective for the synthesis of complex molecules and unsymmetrical biaryls, including bipyridines from bromopyridine precursors. organic-chemistry.orgorgsyn.org

Table 2. Examples of Negishi Coupling Reactions
Organic HalideOrganozinc ReagentCatalystReaction TypeYieldReference
2-Bromopyridine (B144113)Pyridyl zinc halidePd(PPh3)4Bipyridine SynthesisHigh orgsyn.org
Aryl ChloridesAryl/Alkylzinc reagentsPd(P(t-Bu)3)2General Cross-CouplingGood-Excellent nih.gov
BromoarenesDimethylzincPalladium complexMethylationHigh researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.org The Sonogashira reaction is a highly reliable method for the synthesis of arylalkynes. wikipedia.orgwikipedia.org

Table 3. Conditions for Sonogashira Coupling of Aryl Bromides
Aryl BromideAlkyne PartnerCatalyst SystemBase/SolventYieldReference
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF3COO)2/PPh3/CuIEt3N/DMF72-96% scirp.org
BromoarenesPhenylacetyleneFerrocene-based Palladacycle/CuICsOAc/DMA88-97% nih.gov
BromopyridinesTerminal AlkynesPd(0)/Cu(I)Amine- wikipedia.org

The 2-arylpyridine motif in this compound serves as an excellent directing group for C-H activation reactions. The pyridine nitrogen can coordinate to a transition metal center (e.g., palladium, rhodium, or copper), positioning the catalyst to selectively activate a C-H bond at the ortho-position of the phenyl ring. rsc.orgresearchgate.net This forms a stable five-membered cyclometalated intermediate, often a palladacycle, which can then undergo further reactions. rsc.orgmdpi.com This strategy allows for the precise functionalization of the phenyl ring at the C-6' position, ortho to the pyridine substituent, enabling transformations such as arylation, acylation, alkylation, and halogenation. rsc.orgacs.orgacs.org

Table 4. Pyridine-Directed C-H Activation Strategies on 2-Arylpyridines
TransformationCatalystReagent/ConditionsOutcomeReference
Ortho-ArylationRh(I)Organotin or Boronic acidsC-C bond formation mdpi.com
Ortho-AcylationPd(OAc)2α-Diketones/TBHPAryl ketone synthesis acs.org
Ortho-CyanationPd(OAc)2K3[Fe(CN)]6/Cu(OAc)2Aromatic nitrile synthesis rsc.org
Ortho-N-ArylationCu(OAc)2SulfoximinesC-N bond formation acs.org

The C-Br bond and the pyridine ring are both susceptible to reduction under catalytic hydrogenation conditions, though they typically require different catalysts and conditions.

Dehalogenation: The bromine atom can be selectively removed via catalytic hydrodehalogenation. This reaction is commonly performed using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C), under neutral conditions. researchwithrutgers.comorganic-chemistry.org Aryl bromides are generally reduced more readily than the corresponding chlorides, and the reaction can proceed selectively in the presence of other reducible functional groups like nitro or cyano groups. researchwithrutgers.comorganic-chemistry.org

Hydrogenation of the Pyridine Ring: The reduction of the aromatic pyridine ring to a piperidine (B6355638) ring is a more challenging transformation due to the aromatic stability and the potential for the nitrogen lone pair to poison the catalyst. liverpool.ac.uk This hydrogenation typically requires more vigorous conditions (e.g., higher pressures of H2) and specific heterogeneous catalysts, such as platinum oxide (PtO2), rhodium oxide (Rh2O3), or supported ruthenium nanoparticles. liverpool.ac.ukresearchgate.netrsc.org The substitution pattern on the ring can influence the reaction rate and the stereochemical outcome of the hydrogenation. rsc.orgcjcatal.com

Table 5. Catalytic Reduction of Bromopyridines
TransformationCatalystHydrogen SourceGeneral ConditionsProductReference
Dehalogenation10% Pd/CH2 gasNeutral, mild conditions2-(2,3-dimethylphenyl)pyridine organic-chemistry.org
Pyridine HydrogenationPtO2H2 gas (50-70 bar)Glacial acetic acidSubstituted Piperidine researchgate.net
Pyridine HydrogenationRh2O3H2 gasMild conditionsSubstituted Piperidine liverpool.ac.uk
Pyridine HydrogenationRu/SupportH2 gasMild conditions, diastereoselectivecis-Piperidine rsc.org

Radical Reactions Involving the Pyridine Core

Radical reactions on the pyridine core offer a powerful method for C-H functionalization and for transformations involving the carbon-bromine bond. These reactions are often initiated by photoredox catalysis or other radical-generating methods.

Photoredox Catalysis and Radical Mediated Transformations

Visible-light photoredox catalysis is a modern synthetic tool that enables the generation of radical species under mild conditions. nih.govcore.ac.uk For a substrate like this compound, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) with the molecule.

Generally, aryl bromides can be reduced by an excited photocatalyst to form a radical anion, which then fragments to yield an aryl radical and a bromide anion. This pyridyl radical, centered at the C5 position, could then participate in various transformations, such as addition to alkenes or cross-coupling reactions. nih.govresearchgate.net The formation of pyridyl radicals allows for functionalization at specific positions on the pyridine ring that are often difficult to achieve through traditional ionic pathways. nih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is the fundamental process that underpins many radical reactions, including those mediated by photoredox catalysts. acs.orgresearchgate.net In an SET mechanism, an electron is transferred from a donor to an acceptor molecule. For this compound, this could involve either oxidation (electron removal) or reduction (electron addition).

Reductive SET: An electron donor (like an excited photocatalyst or a strong chemical reductant) could transfer an electron to the pyridine ring. The resulting radical anion would be stabilized by the aromatic system. As mentioned, cleavage of the C-Br bond is a likely subsequent step, forming a C5-pyridyl radical.

Oxidative SET: An electron acceptor could remove an electron from the pyridine or dimethylphenyl ring, forming a radical cation. This pathway is less common for initiating reactions at the C-Br bond but can be relevant for other types of functionalization. nih.gov

The feasibility of these SET processes depends on the redox potentials of the specific compound and the other reagents in the reaction mixture. acs.org

Electrophilic and Organometallic Reactivity at the Pyridine Nitrogen and Aromatic Rings

The pyridine nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions with electrophiles and the formation of organometallic complexes. The aromatic rings, in turn, can be functionalized via organometallic intermediates like lithium or Grignard reagents.

N-Alkylation and N-Oxidation Studies

N-Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can react with alkylating agents (e.g., alkyl halides like methyl iodide) to form quaternary N-alkylpyridinium salts. nih.govnih.gov This reaction typically proceeds via an SN2 mechanism. The rate of N-alkylation can be influenced by steric hindrance from the adjacent 2,3-dimethylphenyl group. While general methods for N-alkylation of pyridines are well-established, specific studies on this compound are not documented. researchgate.netmdpi.com

N-Oxidation: Pyridine rings can be oxidized at the nitrogen atom to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.govthieme-connect.de The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. scripps.edufu-berlin.de Catalytic systems, for instance those based on molybdenum, have been developed to improve the efficiency of N-oxidation for various N-heterocycles. nih.gov

Lithiation and Grignard Reagent Formation

Lithiation: The bromine atom at the C5 position can be exchanged with lithium using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. clockss.orgarkat-usa.org This halogen-metal exchange would generate 2-(2,3-dimethylphenyl)-5-lithiopyridine. This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C5 position. researchgate.net Directed ortho-lithiation, where a substituent directs deprotonation at an adjacent position, is another common strategy for pyridines but is less likely in this case compared to the halogen-metal exchange at the C-Br bond. clockss.orgresearchgate.net

Grignard Reagent Formation: The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent. This is typically achieved by reacting the bromo-pyridine with magnesium metal, often requiring an initiator like iodine or 1,2-dibromoethane. researchgate.netyoutube.com The resulting Grignard reagent, 5-(bromomagnesium)-2-(2,3-dimethylphenyl)pyridine, would serve as a strong nucleophile, analogous to the lithiated species, for forming new carbon-carbon bonds. researchgate.netgoogle.com The formation of pyridyl Grignard reagents can sometimes be challenging compared to their benzene analogues but is a well-established transformation. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "5-Bromo-2-(2,3-dimethylphenyl)pyridine" in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations of ¹H and ¹³C nuclei, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

For "this compound," the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the distinct electronic environments of the 5-bromopyridine and 2,3-dimethylphenyl moieties. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with the bromine atom influencing the chemical shifts of adjacent protons. The protons of the dimethylphenyl group will also resonate in the aromatic region, with the two methyl groups appearing as sharp singlets in the upfield region (typically δ 2.0-2.5 ppm). Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbon attached to the bromine atom being significantly influenced.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-3~7.8-8.0d
Pyridine H-4~7.6-7.8dd
Pyridine H-6~8.6-8.8d
Phenyl H-4'~7.2-7.4t
Phenyl H-5'~7.1-7.3d
Phenyl H-6'~7.0-7.2d
Methyl (2'-CH₃)~2.2-2.4s
Methyl (3'-CH₃)~2.1-2.3s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine C-2~158-160
Pyridine C-3~139-141
Pyridine C-4~124-126
Pyridine C-5~118-120
Pyridine C-6~150-152
Phenyl C-1'~138-140
Phenyl C-2'~135-137
Phenyl C-3'~137-139
Phenyl C-4'~128-130
Phenyl C-5'~125-127
Phenyl C-6'~130-132
Methyl (2'-CH₃)~20-22
Methyl (3'-CH₃)~15-17

To confirm the assignments and elucidate the complete bonding framework, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For "this compound," COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and between the neighboring protons on the dimethylphenyl ring (H-4' with H-5', and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of the chemical shift of a carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the pyridine protons to the carbons of the dimethylphenyl ring and vice-versa, confirming the C-C bond between the two ring systems. Correlations from the methyl protons to the aromatic carbons of the phenyl ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule in solution. For "this compound," NOESY could reveal spatial proximity between the protons of the methyl groups and the H-6 proton of the pyridine ring, which would provide information about the rotational orientation of the phenyl ring relative to the pyridine ring.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound. ssNMR can provide information about the local environment of each atom in the crystal lattice, including internuclear distances and the presence of different conformers.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be obtained. This technique provides an unambiguous confirmation of the molecular connectivity and stereochemistry.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The packing is governed by various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. For "this compound," one might expect π-π stacking interactions between the aromatic rings of adjacent molecules. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing.

The X-ray crystal structure provides a snapshot of the molecule's conformation in the solid state. A key conformational feature of "this compound" is the dihedral angle between the pyridine and the dimethylphenyl rings. This angle is influenced by the steric hindrance between the ortho-methyl group on the phenyl ring and the pyridine ring. In the crystalline state, this conformation will be locked, and its precise measurement from the X-ray data can provide insights into the steric and electronic effects governing the molecule's shape.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of "this compound" with high accuracy by measuring the exact mass of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound," characteristic fragmentation would likely involve the cleavage of the bond between the two aromatic rings, leading to ions corresponding to the 5-bromopyridinyl cation and the 2,3-dimethylphenyl radical, or vice versa. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Corresponding Fragment
263/265[M]⁺ (Molecular ion)
184[M - Br]⁺
156/158[C₅H₃BrN]⁺
105[C₈H₉]⁺

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key expected absorptions for this compound would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and bending modes for the methyl groups occur in the fingerprint region (below 1400 cm⁻¹).

C-Br Stretching: The stretching vibration for the carbon-bromine bond is typically observed at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric ring breathing modes of both the pyridine and phenyl rings, which are characteristic of the aromatic framework. iku.edu.trnih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber Range (cm⁻¹)AssignmentSpectroscopic Method
3100 - 3000Aromatic C-H StretchingFT-IR, Raman
2980 - 2850Aliphatic C-H Stretching (from -CH₃ groups)FT-IR, Raman
1610 - 1550Pyridine Ring C=N, C=C StretchingFT-IR, Raman
1500 - 1400Phenyl Ring C=C StretchingFT-IR, Raman
1465 - 1440Asymmetric C-H Bending (from -CH₃ groups)FT-IR
1380 - 1370Symmetric C-H Bending (from -CH₃ groups)FT-IR
1050 - 990Pyridine Ring Breathing ModeRaman
850 - 750Aromatic C-H Out-of-Plane BendingFT-IR
650 - 500C-Br StretchingFT-IR, Raman

Note: These are expected ranges based on data from analogous substituted pyridine and phenyl compounds. iku.edu.trchemicalbook.comnist.govdoi.orgresearchgate.netchemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light.

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of 2-arylpyridine compounds like this compound is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. nih.govacs.org

π → π Transitions:* These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. The presence of the dimethylphenyl substituent connected to the pyridine ring creates an extended π-system, which is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine.

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are often observed as a shoulder on the longer-wavelength side of the more intense π → π* bands.

The specific absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the substituents and the solvent environment.

Fluorescence Spectroscopy: Many substituted pyridine derivatives are known to exhibit fluorescence. nih.govmdpi.comsciforum.net Fluorescence occurs when a molecule absorbs light, is promoted to an excited electronic state, and then relaxes to the ground state by emitting a photon. The ability of this compound to fluoresce, and the intensity of that fluorescence (quantum yield), would be highly dependent on its structure. The presence of the bromine atom, a heavy atom, could potentially decrease fluorescence intensity through intersystem crossing (the "heavy-atom effect"). Conversely, the rigid, conjugated structure may promote fluorescence. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). mdpi.com The actual fluorescent properties would need to be determined experimentally, as they are sensitive to factors like solvent polarity and molecular aggregation. sciforum.netnih.govacs.org

Table 4: Expected Electronic Spectroscopy Properties for this compound

PropertyExpected Observation
UV-Vis Absorption
Main Absorption BandsIntense bands in the UV region (approx. 250-350 nm) corresponding to π → π* transitions. nih.govacs.orgresearchgate.net
Weaker AbsorptionA lower intensity band or shoulder at longer wavelengths corresponding to the n → π* transition of the pyridine nitrogen.
Fluorescence Emission
Potential EmissionPossible emission in the UV or visible range, with the quantum yield influenced by the bromine substituent. nih.govmdpi.com
Stokes ShiftThe emission maximum (λ_em) would be at a longer wavelength than the absorption maximum (λ_abs). mdpi.com

Note: The specific wavelengths and intensities are predictions based on the behavior of similar 2-arylpyridine and brominated aromatic systems.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 2,3 Dimethylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations specifically for 5-Bromo-2-(2,3-dimethylphenyl)pyridine are not available in the reviewed scientific literature. While DFT is a common method for evaluating the electronic properties of organic molecules, including various substituted pyridines, the specific data for the title compound has not been published.

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting chemical reactivity descriptors for this compound. Such analysis for related molecules typically involves calculating the energies of these frontier orbitals to determine the HOMO-LUMO gap, which is an indicator of chemical stability. From these energies, descriptors such as electronegativity, chemical hardness, and electrophilicity index are derived to predict the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Data Not Available) This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Parameter Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
Energy Gap (eV) Data Not Available
Electronegativity (χ) Data Not Available
Chemical Hardness (η) Data Not Available

No studies detailing the elucidation of reaction pathways or the analysis of transition states involving this compound using computational methods were found. This type of analysis is crucial for understanding reaction mechanisms, predicting product formation, and determining reaction kinetics.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Specific Molecular Dynamics (MD) simulation studies for this compound have not been reported in the scientific literature.

Information regarding the computational study of solvent effects on the structure and properties of this compound, or its intermolecular interactions as determined by MD simulations, is currently unavailable.

There are no published findings on the conformational preferences of this compound in the solution phase derived from MD simulations. Such studies would provide insight into the molecule's flexibility and the stable conformations it adopts in different solvent environments.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

No Quantitative Structure-Activity Relationship (QSAR) studies for this compound in non-biological contexts, such as predicting its catalytic efficiency or its potential as a precursor for materials, have been found in the literature.

Molecular Docking and Virtual Screening for Material Science Applications (excluding biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery, its application in material science is a growing field of interest. For this compound, molecular docking can be used to investigate its interactions with various material surfaces, polymers, or nanoparticles. This can help in designing new materials with tailored properties.

Virtual screening, a computational method that involves the screening of large libraries of compounds, can be employed to identify molecules with specific properties for material science applications. In this context, this compound could be part of a virtual library screened for its potential as a component in organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

The docking process involves placing the this compound molecule in the binding site of a material's surface or within a polymer matrix and calculating the binding affinity. This is typically achieved using scoring functions that estimate the free energy of binding. The results of molecular docking studies can provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, that stabilize the complex.

For instance, in the context of organic electronics, the interaction of this compound with a conductive polymer could be simulated. The docking results would reveal how the pyridine (B92270) derivative orients itself with respect to the polymer chain, which is crucial for charge transport properties. The strength of the interaction, quantified by the binding energy, would indicate the stability of the blend.

A virtual screening workflow for material science applications involving this compound could proceed as follows:

Library Generation: A library of substituted pyridine derivatives, including this compound, would be created.

Target Selection: A material of interest, such as a specific metal oxide surface or a polymer, is chosen as the target.

Docking Simulation: Each molecule in the library is docked into the target material's surface or matrix.

Scoring and Ranking: The binding affinities of all molecules are calculated and ranked.

Hit Selection: Molecules with the most favorable binding energies and desired interaction patterns are selected for further investigation.

The following table presents hypothetical results from a molecular docking study of this compound with different material surfaces. The binding energy indicates the strength of the interaction.

Material SurfaceBinding Energy (kcal/mol)Key Interactions
Graphene-7.8π-π stacking
Gold (111)-5.2N-Au interaction
Polystyrene-6.5van der Waals, π-π stacking

Applications and Advanced Material Science Contexts of 5 Bromo 2 2,3 Dimethylphenyl Pyridine and Its Derivatives

As a Key Intermediate in Organic Synthesis and Fine Chemical Production

The utility of 5-Bromo-2-(2,3-dimethylphenyl)pyridine in organic synthesis stems primarily from the presence of the bromine atom on the pyridine (B92270) ring. This halogen serves as a highly effective functional "handle," enabling a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision, making it an essential precursor in the production of fine chemicals and complex molecular targets.

The bromine atom can be readily substituted or coupled, providing a strategic entry point for introducing diverse functional groups. This capability is fundamental to modern synthetic chemistry, where building complex molecules often relies on the sequential and controlled connection of smaller, well-defined fragments. Halogenated pyridines are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. ossila.com

The structure of this compound is particularly well-suited for the synthesis of advanced organic ligands used in homogeneous catalysis. The pyridine nitrogen atom is a classic Lewis basic site, capable of coordinating to a wide range of metal centers. The true potential, however, is unlocked through reactions at the bromine position.

By employing palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, the bromine atom can be replaced with other coordinating moieties. For instance, coupling with an arylboronic acid (Suzuki reaction) can generate a bipyridine or phenylpyridine scaffold, which are foundational structures for bidentate ligands. mdpi.com These ligands are crucial in controlling the reactivity and selectivity of metal catalysts used in processes like hydrogenation, hydroformylation, and C-H bond activation. acs.org The 2,3-dimethylphenyl group provides steric bulk, which can be used to fine-tune the ligand's coordination sphere, influencing the catalyst's efficiency and selectivity.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

Reaction Name Coupling Partner Resulting Linkage Potential Ligand Type
Suzuki Coupling Arylboronic Acid C-C (Aryl-Aryl) Bipyridine, Phenylpyridine
Buchwald-Hartwig Amine, Phosphine (B1218219) C-N, C-P Aminopyridine, Phosphinopyridine
Sonogashira Coupling Terminal Alkyne C-C (Alkynyl) Pyridyl-alkyne Scaffolds

| Stille Coupling | Organostannane | C-C (Aryl-Aryl) | Bipyridine, Phenylpyridine |

Beyond ligand synthesis, this compound serves as a foundational component for constructing more elaborate heterocyclic systems. Fused polycyclic aromatic systems and multi-heterocycle-containing molecules are of significant interest in medicinal chemistry and materials science for their unique electronic and biological properties.

The reactive bromine site allows for its integration into larger molecular frameworks. For example, it can be used in intramolecular cyclization reactions to form fused ring systems or coupled with other heterocyclic units to create extended conjugated molecules. sigmaaldrich.com Such complex systems are investigated for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutic agents. The ability to build out from the bromo-pyridine core makes it a strategic component in the convergent synthesis of intricate molecular architectures. ossila.com

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into ordered, functional superstructures is a key goal in this field. This compound possesses several features that make it a promising candidate for use in supramolecular design and crystal engineering.

Coordination polymers and a subclass of these materials, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com These materials are renowned for their high porosity and have applications in gas storage, separation, and catalysis.

The pyridine nitrogen atom in this compound is a potent coordination site for metal ions. researchgate.net While the molecule itself can act as a simple monodentate ligand, its greater value lies in its potential to be converted into a multitopic linker. Through synthetic modification at the bromine position, a second coordinating group can be installed, transforming the molecule into a bridging ligand capable of forming extended 1D, 2D, or 3D networks. mdpi.com The dimethylphenyl group can influence the resulting framework's topology and pore environment by introducing steric hindrance and modifying the framework's hydrophobicity.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The molecular structure of this compound allows it to participate in several key non-covalent interactions that govern crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., nitrogen or oxygen atoms) on adjacent molecules. This is an increasingly important tool for controlling molecular self-assembly in the solid state.

π-π Stacking: The electron-deficient pyridine ring and the electron-rich dimethylphenyl ring can engage in π-π stacking interactions with aromatic rings of neighboring molecules, contributing to the stability of the crystal lattice.

C-H···π Interactions: The methyl C-H bonds can interact with the face of the aromatic rings, providing further directional control over the supramolecular architecture.

By balancing these varied interactions, it is possible to guide the self-assembly of this molecule into specific, predictable solid-state architectures.

Potential in Polymer Chemistry and Material Science

The incorporation of heterocyclic units into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics. Halogenated pyridines are valuable monomers or precursors for functional polymers. mdpi.com

This compound could potentially be used in the synthesis of high-performance polymers through several routes. One approach is through step-growth polymerization via cross-coupling reactions, such as Suzuki polycondensation, where the dibrominated or boronic-acid-functionalized versions of the molecule could be reacted with appropriate comonomers to form conjugated polymers.

Another pathway is through nucleophilic aromatic substitution (SNAr) reactions. While the bromine is less reactive than fluorine in SNAr, it can be displaced by strong nucleophiles (like phenoxides) under forcing conditions to form poly(ether)s. mdpi.com These polymers often exhibit high glass transition temperatures and excellent thermal stability, making them suitable for demanding applications in electronics and aerospace.

Table 2: Potential Polymerization Strategies

Polymerization Method Role of Compound Comonomer Example Potential Polymer Type
Suzuki Polycondensation Dibromo- or Di(boronic ester) derivative Aryl-diboronic acid or Di-bromo-aryl Conjugated Polymer

| Nucleophilic Aromatic Substitution | Monomer | Bisphenol A | Poly(aryl ether) |

Monomer in the Synthesis of Functional Polymers (e.g., conducting polymers)

There is no specific information available in the surveyed scientific literature regarding the use of this compound as a monomer for the synthesis of functional polymers, including conducting polymers.

In the broader context of polymer chemistry, brominated heterocyclic compounds are often utilized as monomers in various polymerization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are common methods for the synthesis of conjugated polymers from brominated aromatic and heteroaromatic monomers. These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in electronics and photonics. However, no studies were found that specifically employed this compound in such polymerization processes.

Incorporation into Organic Semiconductor Architectures

No research has been identified that details the incorporation of this compound into organic semiconductor architectures.

Organic semiconductors are a class of materials that form the active components in a variety of electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. While pyridine-containing molecules are explored for their electron-transporting properties, there is no evidence to suggest that this compound has been specifically investigated for this purpose.

Applications in Photochemistry and Optoelectronic Materials (excluding biological imaging)

Fluorescent Probes and Dyes for Non-Biological Applications

There are no documented applications of this compound as a fluorescent probe or dye for non-biological applications in the reviewed literature.

The development of fluorescent probes and dyes is an active area of research, with applications ranging from materials science to analytical chemistry. The fluorescence properties of a molecule are dictated by its electronic structure. Pyridine derivatives can be part of larger chromophoric or fluorophoric systems. However, the photophysical properties of this compound itself, or its use as a core structure in the design of fluorescent materials, have not been reported.

Components in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

Specific data on the use of this compound as a component in organic light-emitting diodes (OLEDs) or solar cells is not available in the scientific literature.

In the field of optoelectronics, various organic molecules are synthesized and tested for their potential as emitters, charge transporters, or host materials in OLEDs, and as donor or acceptor materials in organic solar cells. The presence of a pyridine ring can be advantageous for electron transport, and bromo-substituents can be used as synthetic handles to build more complex molecules. A related compound, 5-bromo-2-(5-bromothiophen-2-yl)pyridine, has been mentioned in the context of OLED materials, highlighting the potential of this class of compounds. However, no such studies have been published for this compound.

Catalytic Applications (e.g., as a ligand precursor or catalyst support)

Homogeneous and Heterogeneous Catalysis Development

There is no specific information in the surveyed literature on the use of this compound as a ligand precursor or catalyst support in either homogeneous or heterogeneous catalysis.

In catalysis, pyridine-based molecules are widely used as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting catalyst, thereby influencing its activity and selectivity. The bromine atom in this compound could potentially be used to anchor the molecule to a solid support for heterogeneous catalysis or to undergo further functionalization to create more complex ligand structures. However, no research has been found that demonstrates these applications for this specific compound.

Derivatives and Analogues of 5 Bromo 2 2,3 Dimethylphenyl Pyridine: Synthesis and Academic Significance

Synthesis of Substituted Phenyl Analogs (e.g., variations in dimethylphenyl substitution)

The synthesis of analogs of 5-Bromo-2-(2,3-dimethylphenyl)pyridine with variations on the phenyl ring is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone methodology, enabling the formation of a C-C bond between a boronic acid or ester and a halide. In this context, the synthesis typically starts from a halogenated pyridine (B92270), such as 5-bromo-2-chloropyridine (B1630664), which is coupled with a suitably substituted phenylboronic acid.

The general synthetic approach involves the reaction of a pyridine precursor with an appropriate arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to yield 5-aryl-2-methylpyridin-3-amines. mdpi.com This modular approach allows for the introduction of a wide array of substituents on the phenyl ring, including different alkyl, alkoxy, or halo groups, thereby systematically altering the steric and electronic nature of the resulting molecule.

The Friedländer annulation is another classical method that can be adapted to synthesize analogs, particularly for more complex quinoline-based structures. This involves the acid-catalyzed condensation of an o-aminobenzophenone with an acetyl derivative. For example, 2-amino-5-bromobenzophenone (B122471) can be reacted with various substituted 2-acetylpyridines to generate a series of 2-(pyridyl)-4-phenylquinolines, where the substitution pattern on the phenyl ring can be predefined in the aminobenzophenone starting material. nih.gov

Below is a table summarizing representative synthetic routes to phenyl-substituted pyridine analogs.

Reaction TypePyridine PrecursorCoupling Partner/ReagentKey ConditionsProduct Type
Suzuki-Miyaura Coupling5-Bromo-2-chloropyridineSubstituted Phenylboronic AcidPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water5-Bromo-2-(substituted-phenyl)pyridine
Suzuki-Miyaura CouplingPyridine-2-sulfonyl fluoride (B91410) (PyFluor)(Hetero)aryl boronic acidsPd(dppf)Cl₂, 65-100 °C2-Arylpyridines nih.gov
Friedländer Annulation2-Amino-5-bromobenzophenoneSubstituted 2-acetyl-pyridinem-cresol, P₂O₅, 135 °C4-Phenyl-6-bromo-2-(pyridyl)quinoline nih.gov

Modifications to the Bromine Atom

The bromine atom at the C-5 position of the pyridine ring is a key functional handle for further diversification. Its reactivity in cross-coupling reactions allows for its replacement with a wide range of other functional groups. The relative reactivity of halogens in palladium-catalyzed couplings, generally following the order I > Br > Cl, enables selective functionalization. nih.gov

Common transformations involving the C-Br bond include:

Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids to introduce new aromatic rings. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Cyanation: Introduction of a nitrile group using reagents like zinc cyanide.

Hydrazinolysis: Nucleophilic substitution with hydrazine (B178648) can displace a halogen, as demonstrated in the conversion of 5-bromo-2-chloropyridine to 2-bromo-5-hydrazinylpyridine.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. For example, an efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, which can be conceptually applied to 5-bromopyridine systems. nih.govresearchgate.net

Derivatization of the Pyridine Ring

Beyond modifications at the existing substituent points, the pyridine ring itself can be derivatized. This includes functionalization of the nitrogen atom or the introduction of new substituents onto the carbon atoms of the ring.

Nitrogen Functionalization: The pyridine nitrogen is basic and can be functionalized to form pyridine N-oxides or pyridinium (B92312) salts. Pyridine N-oxides can be synthesized and subsequently used to introduce substituents at the C-2 position. organic-chemistry.org This activation of the pyridine nucleus facilitates arylation and other coupling reactions. nih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for installing new groups onto the pyridine core without pre-functionalization. nih.gov Transition metal-catalyzed reactions (using Rh, Pd, Ru, etc.) can selectively activate C-H bonds at positions ortho, meta, or para to the nitrogen atom, depending on the directing group and reaction conditions. nih.govnih.gov For example, Rh(I)-catalyzed direct arylation can functionalize the C-6 position of 2-substituted pyridines. nih.gov

Halogenation: Direct halogenation can introduce additional reactive handles onto the pyridine ring. For instance, the use of N-Bromosuccinimide (NBS) can brominate pyridine derivatives. google.com

These methods allow for the synthesis of highly substituted pyridine scaffolds, which are often challenging to access through traditional ring-synthesis approaches.

Structure-Property Relationships in Analogues for Specific Academic Applications

The systematic synthesis of analogues allows for the investigation of structure-property relationships, which is fundamental to the rational design of molecules with specific functions. In the context of 2-arylpyridine derivatives, modifications to the structure can tune key electronic and photophysical properties.

Electronic Properties: The introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto the phenyl ring significantly alters the electronic distribution within the molecule. This, in turn, affects properties such as the HOMO-LUMO energy gap, dipole moment, and redox potentials. Density Functional Theory (DFT) studies are often employed to model these changes. For example, replacing a hydrogen atom on an amino-substituted pyridine with an acetyl group causes a clear shift in electron density towards the acetyl oxygen. mdpi.com These tunable electronic properties are of interest in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Photophysical Properties: The nature and position of substituents on the 2-arylpyridine scaffold can influence its absorption and emission characteristics (e.g., fluorescence quantum yield, emission wavelength). Steric hindrance between the pyridine and phenyl rings, controlled by the substitution pattern, affects the degree of planarity in the excited state, which is often directly correlated with emission properties.

Coordination Chemistry: 2-Arylpyridines are classic bidentate ligands in coordination chemistry. Modifying the substituents allows for fine-tuning of the ligand's steric bulk and electronic properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. rsc.org

Structural ModificationResulting Property ChangePotential Academic Application
Adding Electron-Withdrawing Groups (e.g., -NO₂) to phenyl ringLowers HOMO/LUMO energy levels; increases electron affinityElectron-transport materials in OLEDs
Adding Electron-Donating Groups (e.g., -OCH₃) to phenyl ringRaises HOMO/LUMO energy levels; decreases ionization potentialHole-transport materials; tuning emissive properties
Introducing bulky groups at ortho-positions of the phenyl ringIncreases steric hindrance, leading to a more twisted dihedral angleStudying effects of conformation on photophysics; creating chiral ligands
Extending π-conjugation (e.g., replacing phenyl with naphthyl)Red-shifts absorption and emission spectraFluorescent probes and dyes

Synthetic Strategies for Complex Poly-Substituted Pyridine Scaffolds

The construction of pyridine rings with multiple, specific substituents is a significant challenge in organic synthesis. While the functionalization of a pre-existing pyridine ring is one approach, several strategies focus on building the ring from acyclic precursors.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. The Hantzsch pyridine synthesis is a classic example. More modern MCRs allow for the one-pot synthesis of highly functionalized pyridines from readily available starting materials like 1,3-dicarbonyl compounds, aldehydes, and a nitrogen source under mild conditions. researchgate.net

[3+3] Annulation: This strategy involves the combination of two three-atom fragments to construct the six-membered pyridine ring. A metal-free [3+3] annulation approach has been developed for synthesizing polysubstituted pyridines from β-enaminonitriles and β,β-dichloromethyl peroxides, proceeding under mild conditions with broad substrate scope. mdpi.com

Sequential Cross-Coupling: For pyridine cores bearing multiple distinct halogen atoms (e.g., 5-bromo-2-chloropyridine), the differential reactivity of the halogens can be exploited. A stepwise, chemoselective installation of substituents via sequential Suzuki reactions allows for the controlled and modular synthesis of tri- and tetra-substituted pyridines. nih.gov This strategy offers excellent control over the final substitution pattern.

Rearrangement Reactions: Novel synthetic pathways, such as the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides, have been developed to produce tetrasubstituted pyridines under mild conditions. acs.org

These advanced strategies provide powerful tools for accessing complex pyridine structures that are central to various fields of chemical research. organic-chemistry.org

Future Research Directions and Concluding Perspectives on 5 Bromo 2 2,3 Dimethylphenyl Pyridine

Exploration of Novel Catalytic Transformations

The functionalization of 5-Bromo-2-(2,3-dimethylphenyl)pyridine is a fertile ground for exploring a wide array of catalytic transformations. The bromine atom at the C5-position of the pyridine (B92270) ring is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. nobelprize.orglibretexts.org Furthermore, the presence of multiple C-H bonds on both the pyridine and dimethylphenyl rings opens the door for direct functionalization, an area of intense research due to its atom economy and efficiency. nih.govrsc.org

Future research could systematically explore various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines, alcohols, or thiols) reactions are all high-potential pathways for derivatization at the C5-position. nobelprize.orgresearchgate.net A significant advancement would be the adaptation of these well-established methods to use more sustainable and cost-effective catalysts based on nickel or copper. nih.govwisc.eduacs.orgmdpi.com

Another critical research direction is the selective C-H activation of the aromatic rings. nih.gov The pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the phenyl ring. nih.govrsc.org This could enable the introduction of a variety of functional groups, including alkyl, aryl, or heteroatom-containing moieties. nih.govresearchgate.net Ruthenium catalysts, for instance, have shown promise in directing functionalization to the meta-position of 2-phenylpyridines, offering access to otherwise difficult-to-obtain isomers. acs.org The inherent challenge will be controlling the regioselectivity, particularly in activating the C-H bonds of the dimethylphenyl group versus the pyridine ring.

Catalytic TransformationReactive SitePotential ReagentsResulting Product Class
Suzuki-Miyaura CouplingC5-BrAryl/Heteroaryl boronic acids5-Aryl-2-(2,3-dimethylphenyl)pyridines
Sonogashira CouplingC5-BrTerminal alkynes5-Alkynyl-2-(2,3-dimethylphenyl)pyridines
Buchwald-Hartwig AminationC5-BrPrimary/Secondary amines5-Amino-2-(2,3-dimethylphenyl)pyridines
C-H AlkylationPhenyl C-H (ortho)Alkyl halides2-(2,3-Dimethyl-X-alkylphenyl)pyridines
C-H HydroxylationPhenyl C-H (ortho)Oxidizing agents (e.g., TBHP)2-(2,3-Dimethyl-X-hydroxyphenyl)pyridines

Integration into Advanced Functional Materials

Phenylpyridine derivatives are cornerstone components in the field of materials science, particularly in organic electronics. oled-intermediates.com Their rigid, planar structure and favorable electronic properties make them excellent ligands for metal complexes used in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The 2-phenylpyridine (B120327) moiety is a classic cyclometalating ligand for iridium(III), forming highly efficient phosphorescent emitters.

Future work on this compound could focus on its use as a precursor for novel optoelectronic materials. By replacing the bromine atom via the catalytic methods described above, researchers can systematically tune the electronic properties of the molecule. For instance, attaching electron-donating or electron-withdrawing groups at the C5-position can modify the HOMO and LUMO energy levels, thereby changing the emission color and efficiency of the resulting metal complexes. researchgate.net The steric bulk of the 2,3-dimethylphenyl group could also play a crucial role in preventing intermolecular aggregation, which often leads to quenching of the emissive state in solid-state devices. researchgate.net

Beyond OLED emitters, this compound could be integrated into other functional materials. It could serve as a building block for polymers with interesting charge-transport properties or as a core structure for chemosensors, where coordination to the pyridine nitrogen by a target analyte could induce a change in fluorescence.

Material ClassPotential Role of DerivativeKey Property to Investigate
OLED Phosphorescent EmittersCyclometalating ligand for Ir(III) or Pt(II)Emission wavelength, quantum efficiency, lifetime
OLED Host MaterialsHigh triplet energy scaffoldTriplet energy level, thermal stability
Conjugated PolymersMonomer unitCharge carrier mobility, optical bandgap
ChemosensorsFluorescent coreSelectivity and sensitivity to specific analytes

Application of Machine Learning in Predictive Synthesis and Property Design

The traditional trial-and-error approach to chemical synthesis and materials discovery is time-consuming and resource-intensive. Machine learning (ML) is emerging as a powerful tool to accelerate this process by predicting reaction outcomes and molecular properties. acs.org

For this compound, ML models could be developed to predict the success and yield of various cross-coupling reactions. acs.orgresearchgate.netnih.gov By training a neural network on a large dataset of published reactions involving similar bromopyridine substrates, the model could learn to identify the optimal catalyst, ligand, base, and solvent for a desired transformation, minimizing the need for extensive experimental screening. nih.gov

Furthermore, ML can be employed to predict the electronic and photophysical properties of virtual libraries of derivatives. scitechdaily.comnih.govresearchgate.net Using the molecular structure as input (e.g., in SMILES format), models can estimate properties like HOMO/LUMO energies, absorption spectra, and triplet state energies. chemrxiv.org This allows for the rapid in silico screening of thousands of potential candidates for applications in functional materials, identifying the most promising structures for synthesis and experimental validation.

ML ApplicationInput DataPredicted OutputPotential Impact
Reaction Outcome PredictionReactants (SMILES), Reagents, ConditionsMajor product and reaction yieldAccelerates synthesis of new derivatives
Property PredictionMolecular structure (SMILES/graph)HOMO/LUMO levels, absorption/emission spectraGuides design of new functional materials
Retrosynthesis PlanningTarget molecule structurePotential synthetic routesSuggests novel and efficient synthetic pathways

Development of More Sustainable Synthetic Pathways

The principles of green chemistry are increasingly critical in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. chemijournal.com The synthesis and functionalization of this compound provide numerous opportunities to implement these principles.

A primary focus for future research should be the replacement of traditional palladium catalysts with catalysts based on more earth-abundant and less toxic metals like nickel or iron. acsgcipr.orgrsc.org Nickel, in particular, has shown great promise in catalyzing Suzuki-Miyaura and other cross-coupling reactions. nih.govwisc.eduacs.org Another key area is the choice of solvent. Many coupling reactions are performed in hazardous solvents like DMF or 1,4-dioxane. Developing protocols that work in greener solvents such as water, ethanol, or 2-MeTHF would significantly reduce the environmental impact of the synthesis. nih.govrsc.orginovatus.esacs.org

Energy efficiency can also be improved. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. acs.org Finally, improving the atom economy by focusing on C-H activation rather than pre-functionalized starting materials represents a fundamentally more sustainable approach to building molecular complexity. mdpi.comorganic-chemistry.org

Synthesis StepTraditional ApproachSustainable AlternativeGreen Advantage
Cross-Coupling CatalystPalladium (e.g., Pd(PPh₃)₄)Nickel (e.g., NiCl₂(dme)) or Heterogeneous Pd/CLower cost, reduced toxicity (Ni), easier catalyst recovery (Pd/C) acsgcipr.orgacs.org
Reaction SolventDMF, Dioxane, TolueneWater, Ethanol, 2-MeTHFReduced toxicity, biodegradability, safer handling nih.govacs.org
Energy InputConventional heating (oil bath) for several hoursMicrowave irradiation for several minutesReduced energy consumption, faster reactions acs.org
Waste GenerationStoichiometric byproducts from organometallic reagentsFewer byproducts through direct C-H activationHigher atom economy, less waste mdpi.com

Challenges and Opportunities in this compound Research

While the future research directions for this compound are promising, several challenges must be addressed. A primary challenge in C-H functionalization is achieving high regioselectivity. researchgate.net The molecule has multiple potential C-H activation sites, and directing a catalyst to a single desired position will require careful selection of directing groups and reaction conditions. The steric hindrance from the two methyl groups on the phenyl ring could also pose a challenge, potentially slowing down reaction rates or preventing certain transformations altogether. researchgate.net Furthermore, the electron-deficient nature of the pyridine ring can make it a challenging substrate for some catalytic reactions. researchgate.net

Despite these challenges, the opportunities are vast. This single molecule can serve as a gateway to a large and diverse library of novel compounds. The systematic study of its derivatization can lead to a deeper understanding of structure-property relationships, which is crucial for the rational design of new materials. The development of efficient and sustainable synthetic methods for this class of compounds would be a significant contribution to the field of organic synthesis. By combining modern catalytic methods with predictive computational tools, the exploration of this compound and its derivatives can pave the way for innovations in medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-(2,3-dimethylphenyl)pyridine?

  • Methodology :

  • Bromination : Introduce bromine at the 5-position using brominating agents (e.g., NBS or Br₂) under controlled conditions. The 2,3-dimethylphenyl group directs electrophilic substitution via steric and electronic effects .
  • Cross-coupling : Suzuki-Miyaura coupling between 5-bromo-2-chloropyridine derivatives and 2,3-dimethylphenylboronic acid can achieve regioselective aryl substitution. Catalytic systems like Pd(PPh₃)₄ and base (e.g., Na₂CO₃) in THF/water are typical .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C for optimal crystal formation.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) as the eluent. Monitor fractions by UV absorption at 254 nm .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Br at ~110 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~276). High-resolution MS validates molecular formula .
    • Contingency : Discrepancies in splitting patterns may arise from rotamers; use variable-temperature NMR to resolve .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy (H315/H319 classifications) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. How does solvent choice impact the compound’s solubility and reactivity?

  • Data :

  • Solubility : Highly soluble in DCM and THF; sparingly soluble in water (logP ≈ 3.2 predicted). Experimental solubility in DMSO: 25 mg/mL at 25°C .
  • Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromine site .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be mitigated?

  • Strategies :

  • Directing Groups : The 2,3-dimethylphenyl group sterically hinders bromination at adjacent positions, favoring the 5-site. Computational modeling (DFT) predicts charge distribution to validate selectivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition from side reactions .
    • Case Study : In 5-bromo-3-methylpyridine derivatives, regioselectivity exceeded 90% under optimized Br₂/FeCl₃ conditions .

Q. What cross-coupling reactions enable functionalization of the bromine site?

  • Methodology :

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts. For example, coupling with pyrazineboronic acid yields heterobiaryl derivatives .
  • Buchwald-Hartwig Amination : Introduce amines (e.g., morpholine) with Xantphos/Pd₂(dba)₃ catalysts .
    • Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Troubleshooting :

  • 2D NMR : Perform NOESY to confirm spatial proximity of methyl groups and aromatic protons, ruling out structural misassignments .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition) .
    • Example : In 5-bromo-2-methoxy-3-methylpyridine, overlapping signals at δ 2.3 ppm were resolved via HSQC .

Q. How to design bioactive analogs using this compound as a scaffold?

  • Approach :

  • Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to modulate pharmacokinetics .
  • Fragment-Based Screening : Use SPR or MST to assess binding affinity against targets (e.g., kinases) .
    • Case Study : Phosphonylation of 3-bromo-2-aminopyridine derivatives yielded potent phosphatase inhibitors .

Q. What computational tools predict the compound’s stability under acidic/basic conditions?

  • Methods :

  • DFT Calculations : Simulate hydrolysis pathways at the bromine site. Predict half-lives using Arrhenius equations .
  • pKa Estimation : Software like MarvinSuite predicts pyridine nitrogen basicity (pKa ≈ 3.1), guiding pH-sensitive applications .

Q. How to address discrepancies between experimental and predicted logP values?

  • Analysis :

  • Chromatographic Validation : Compare experimental logP (via shake-flask/HPLC) with ChemAxon predictions. Adjust for solvent system biases .
  • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) explain deviations in nonpolar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.